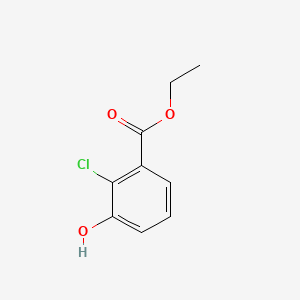

Ethyl 2-chloro-3-hydroxybenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 3-hydroxybenzoate, also known as Ethyl m-hydroxybenzoate or m-Hydroxybenzoic acid ethyl ester, is a clear liquid that is sparingly soluble in water, but soluble in alcohol and ether . It has a pleasant odor resembling wintergreen and is used in perfumery and artificial flavors .

Synthesis Analysis

Ethyl 3-hydroxybenzoate has been used in the synthesis of chiral derivatives of ethyl 3- (2-methylbutyloxy)benzoate and 4- (2-methylbutyloxy)-4′-acetylbiphenyl, via Mitsunobu reaction .Molecular Structure Analysis

The molecular formula of Ethyl 3-hydroxybenzoate is C9H10O3 and its molecular weight is 166.1739 . The IUPAC Standard InChI is InChI=1S/C9H10O3/c1-2-12-9(11)7-4-3-5-8(10)6-7/h3-6,10H,2H2,1H3 .Physical And Chemical Properties Analysis

Ethyl 3-hydroxybenzoate is a colorless liquid with a density of 1.13 g/cm3 . It has a melting point of 1.3 °C and a boiling point of 232 °C .Scientific Research Applications

Synthesis of Chlorohydroxybenzoic Acids : The synthesis of various chlorohydroxybenzoic acids, including 5-chloro-2-hydroxybenzoic and 3-chloro-2-hydroxybenzoic acids, can be achieved through the regioselective carboxylation of chlorophenols with sodium ethyl carbonate. This method offers a simple and convenient approach for both preparative and industrial synthesis of these compounds (Suerbaev, Chepaikin, & Kudaibergenov, 2017).

Experimental and Theoretical Analysis of Enthalpies of Formation : The molar enthalpies of formation of ethyl hydroxybenzoates, including Ethyl 2-chloro-3-hydroxybenzoate, have been determined in gas-phase at 298.15 K using experimental techniques like combustion calorimetry, differential scanning calorimetry, and thermogravimetric analysis. Theoretical calculations using the Gaussian G4 composite method also provided insights into these enthalpies (Ledo et al., 2018).

Catalyzed Synthesis Using Nanosolid Superacid : Ethyl p-hydroxybenzoate has been synthesized through esterification of p-hydroxybenzoic acid and ethanol using nanosolid superacid as a catalyst. This method demonstrates an efficient approach for synthesizing Ethyl 2-chloro-3-hydroxybenzoate derivatives (Wan-ren, 2008).

Photodegradation of Parabens : The photochemical degradation of hazardous water contaminants like parabens, which include Ethyl 2-chloro-3-hydroxybenzoate, has been studied. Ultraviolet C lamps in the presence of hydrogen peroxide were used to achieve the total removal of these compounds, providing insights into environmental remediation techniques (Gmurek et al., 2015).

Alcohol to Alkyl Chlorides Conversion : A method for converting alcohols to alkyl chlorides using 2-chloro-3-ethylbenzoxazolium tetrafluoroborate has been developed. This process includes the replacement of a hydroxyl group with chlorine, which could be applicable to the transformation of Ethyl 2-chloro-3-hydroxybenzoate (Mukaiyama, Shoda, & Watanabe, 1977).

Safety and Hazards

Ethyl 3-hydroxybenzoate is considered hazardous. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

properties

IUPAC Name |

ethyl 2-chloro-3-hydroxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3/c1-2-13-9(12)6-4-3-5-7(11)8(6)10/h3-5,11H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJRWARWQJAZJSJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=CC=C1)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001248027 |

Source

|

| Record name | Benzoic acid, 2-chloro-3-hydroxy-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001248027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-chloro-3-hydroxybenzoate | |

CAS RN |

1260810-04-5 |

Source

|

| Record name | Benzoic acid, 2-chloro-3-hydroxy-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1260810-04-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2-chloro-3-hydroxy-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001248027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4'-[(1,7'-Dimethyl-2'-propyl[2,5'-bi-1H-benzimidazol]-1'-yl)methyl][1,1'-biphenyl]-2-carboxylic Acid Methyl Ester](/img/structure/B577856.png)

![1-Benzyl-1,6-diazaspiro[3.3]heptane](/img/structure/B577862.png)

![Tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate](/img/structure/B577871.png)

![3-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride](/img/structure/B577874.png)